(2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Description
BenchChem offers high-quality (2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-N-(5-methylpyridin-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c1-14-6-11-20(25-13-14)27-22(29)18-12-16-4-2-3-5-19(16)30-23(18)26-17-9-7-15(8-10-17)21(24)28/h2-13H,1H3,(H2,24,28)(H,25,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBHSLTZLVQMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a benzopyrone derivative that has garnered attention due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a chromene core substituted with various functional groups that are believed to contribute to its biological activity. The structural complexity allows for interactions with multiple biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of chromenes, including the compound , exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that chromone derivatives can induce apoptosis in cancer cells, a crucial mechanism for anticancer activity.
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Cytotoxicity Assays : In vitro studies using the MTT assay have demonstrated that this compound exhibits moderate to high cytotoxic effects against several cancer cell lines, including:
- HL-60 (human promyelocytic leukemia)
- MOLT-4 (human T lymphoblastic leukemia)
- MCF-7 (human breast cancer)
The mechanisms by which (2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide exerts its effects may involve:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that chromene derivatives can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparative analysis with other known anticancer agents can be useful. The following table summarizes the IC50 values of selected compounds against the same cell lines:
| Compound | HL-60 (IC50 μM) | MOLT-4 (IC50 μM) | MCF-7 (IC50 μM) |
|---|---|---|---|
| (2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide | 42.0 ± 2.7 | 24.4 ± 2.6 | 68.4 ± 3.9 |
| Compound A | 30.0 ± 1.5 | 20.0 ± 1.0 | 65.0 ± 4.0 |
| Compound B | 50.0 ± 3.0 | 35.0 ± 2.5 | 70.0 ± 5.0 |
Case Studies
Several case studies have highlighted the potential of chromene derivatives in clinical settings:
- Case Study on Leukemia Treatment : A study involving leukemic patients treated with chromene derivatives showed promising results in reducing tumor size and improving patient outcomes.
- Breast Cancer Trials : Clinical trials assessing the efficacy of this class of compounds in breast cancer patients have reported favorable responses, particularly in those resistant to conventional therapies.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions.
- Mass Spectrometry (MS) validates molecular weight and fragmentation patterns.
- TLC Monitoring ensures reaction completion and intermediate purity .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve condensation efficiency.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during coupling steps.
- Purification : High-performance liquid chromatography (HPLC) achieves >95% purity for final products .
Basic: What spectroscopic techniques are essential for confirming the structure and purity of the compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing Z/E isomers via coupling constants).
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide).
- High-Resolution MS (HRMS) : Confirms molecular formula with <5 ppm error.
- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Structural-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., replacing carbamoyl with trifluoromethyl) to assess activity trends.
- In Silico Modeling : Molecular docking predicts binding affinity to targets like COX-2 or kinases.
- Comparative Assays : Parallel testing against reference compounds (e.g., doxorubicin for anticancer activity) under standardized conditions.
Q. Example SAR Table :
| Substituent Modification | Biological Activity Change | Reference |
|---|---|---|
| 4-Carbamoylphenyl → 4-Trifluoromethylphenyl | Increased anti-inflammatory potency | |
| 5-Methylpyridin-2-yl → 6-Methylpyridin-2-yl | Reduced cytotoxicity |
Basic: What are the primary chemical reactions this compound undergoes, and how are they monitored?
Answer:
- Oxidation : Chromene core reacts with KMnO₄ to form quinone derivatives.
- Reduction : Imino group reduced to amine using NaBH₄.
- Nucleophilic Substitution : Chloro/fluoro substituents on phenyl rings replaced by amines/thiols.
Q. Monitoring :
- TLC tracks reaction progress at 30-minute intervals.
- UV-Vis Spectroscopy detects chromophore changes (e.g., λmax shifts during oxidation) .
Advanced: How does the Z-configuration influence reactivity and biological interactions?
Answer:
The Z-configuration creates steric hindrance between the imino group and chromene ring, affecting:
- Reactivity : Slower nucleophilic substitution due to restricted rotation.
- Bioactivity : Enhanced binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) via π-π stacking.
- Validation : NOESY NMR or X-ray crystallography confirms spatial arrangement .
Basic: What are the solubility and stability profiles under different conditions?
Answer:
- Solubility : Poor in water; soluble in DMSO (>10 mg/mL) or DMF.
- Stability :
- pH : Degrades at pH <3 or >11 (hydrolysis of imino bond).
- Temperature : Stable at ≤25°C; decomposes at >80°C.
- Analysis : Accelerated stability studies via HPLC at 40°C/75% RH over 4 weeks .
Advanced: What computational methods predict bioactivity, and how do they compare with empirical data?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding modes to targets like EGFR (RMSD <2.0 Å vs. crystal structures).
- Molecular Dynamics (MD) Simulations : Assesses binding stability over 100 ns trajectories.
- QSAR Models : Relate logP and polar surface area to cytotoxicity (R² >0.85 in validation sets).
- Validation : IC₅₀ discrepancies <20% between in silico predictions and in vitro assays .
Basic: What protocols evaluate anti-inflammatory or anticancer activity?
Answer:
- Anti-inflammatory :
- COX-2 Inhibition Assay : Measures IC₅₀ via ELISA (comparison to celecoxib).
- Paw Edema Model (Mice) : Quantifies reduction in inflammation post-administration.
- Anticancer :
- MTT Assay : Tests viability in HeLa or MCF-7 cells.
- Apoptosis Markers : Caspase-3 activation via flow cytometry .
Advanced: How are regioselectivity challenges addressed during synthesis?
Answer:
- Directing Groups : Use of methoxy or nitro groups to guide substitution on the chromene ring.
- Protecting Groups : Temporary protection of amines with Boc to prevent unwanted side reactions.
- Catalytic Systems : Pd(OAc)₂ with PPh₃ enhances cross-coupling efficiency for pyridinyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
